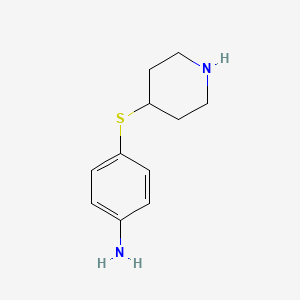

4-(Piperidin-4-ylthio)aniline

Description

4-(Piperidin-4-ylthio)aniline is an organic compound featuring a piperidine ring connected via a sulfur atom (thioether linkage) to an aniline group at the 4-position. Its molecular formula is C₁₁H₁₆N₂S, and its structure combines the aromatic amine functionality of aniline with the alicyclic piperidine moiety. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors and receptor-targeting molecules .

Key structural features include:

- Aniline group: Provides reactivity for electrophilic aromatic substitution or diazotization.

Properties

Molecular Formula |

C11H16N2S |

|---|---|

Molecular Weight |

208.33 g/mol |

IUPAC Name |

4-piperidin-4-ylsulfanylaniline |

InChI |

InChI=1S/C11H16N2S/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13H,5-8,12H2 |

InChI Key |

KJIRRPOCSRNDQU-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1SC2=CC=C(C=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

4-(Piperidin-1-ylsulfonyl)aniline

- Structure : Contains a sulfonyl group (–SO₂–) bridging the piperidine (1-position) and aniline.

- Key Differences :

- The sulfonyl group is strongly electron-withdrawing, reducing the electron density of the aniline ring compared to the thioether in 4-(Piperidin-4-ylthio)aniline.

- Piperidine substitution at the 1-position alters steric and electronic effects.

- Applications : Used in sulfonamide-based drug discovery due to its stability and hydrogen-bonding capacity .

5-Chloro-2-fluoro-4-(piperidin-4-ylmethyl)aniline

- Structure : Features halogen substituents (Cl, F) on the aromatic ring and a methylene (–CH₂–) spacer between the piperidine and aniline.

- Key Differences :

- Halogens increase electrophilic reactivity and metabolic stability.

- The methylene spacer reduces steric hindrance compared to the direct thioether linkage.

- Applications : Common in kinase inhibitor scaffolds, where halogen atoms enhance target binding .

4-[2-(1-Piperidinyl)ethyl]aniline

- Structure : Incorporates an ethyl chain (–CH₂CH₂–) between the piperidine and aniline.

- Key Differences :

- The extended alkyl chain increases hydrophobicity and flexibility.

- Reduced electronic conjugation compared to thioether or sulfonyl linkages.

- Applications : Explored in CNS drug candidates due to improved blood-brain barrier penetration .

4-(Piperidin-4-ylthio)phenol Derivatives

- Structure: Replaces the aniline group with phenol (–OH).

- Key Differences: Phenol’s hydroxyl group enables hydrogen bonding but reduces nucleophilicity compared to aniline. Often synthesized as salts (e.g., hydrochloride or trifluoroacetate) for improved solubility .

- Applications : Utilized in antimicrobial and antioxidant agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.